5-[(4-ethylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one
Description
5-[(4-ethylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one is a heterocyclic compound that features an imidazoquinazoline core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. The presence of the imidazoquinazoline moiety is known to impart significant biological activity, making it a valuable target for synthetic and medicinal chemists.
Properties
IUPAC Name |
5-[(4-ethylphenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c1-2-13-7-9-14(10-8-13)12-24-19-20-16-6-4-3-5-15(16)18-21-17(23)11-22(18)19/h3-10H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJBTCLKJPCMLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C4=NC(=O)CN42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route includes the cyclization of appropriate amido-nitriles under mild conditions, often catalyzed by nickel . The reaction conditions are optimized to include a variety of functional groups, ensuring the versatility of the synthetic process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger batches, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(4-ethylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazoquinazoline core can be reduced under specific conditions to yield partially or fully reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl or imidazoquinazoline positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced imidazoquinazolines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[(4-ethylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or dyes.
Mechanism of Action
The mechanism of action of 5-[(4-ethylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one involves its interaction with specific molecular targets. The imidazoquinazoline core can bind to enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in enhancing the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-c]quinazolin-2(3H)-one: Lacks the 4-ethylbenzylsulfanyl group but shares the core structure.
4-ethylbenzylsulfanyl derivatives: Compounds with similar sulfanyl groups but different core structures.
Uniqueness
5-[(4-ethylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one is unique due to the combination of the imidazoquinazoline core and the 4-ethylbenzylsulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
5-[(4-ethylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
- Molecular Formula : C21H21N3O3S
- Molecular Weight : 395.47 g/mol
- CAS Number : 439109-23-6
Research indicates that imidazoquinazolines, including this compound, exhibit various mechanisms of action:
- α-Glucosidase Inhibition : This compound has been studied for its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. In a study, several derivatives showed IC50 values ranging from 12.44 μM to over 300 μM, indicating significant inhibitory potential compared to standard drugs like acarbose (IC50 = 750 μM) .
- Cytotoxicity Against Cancer Cells : The compound's derivatives have shown promising cytotoxic effects against various cancer cell lines. For instance, compounds derived from quinazolinones demonstrated significant cytotoxicity against PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines with IC50 values as low as 10 μM .
Table 1: Biological Activity Summary of Imidazoquinazolines
Case Studies
Several studies have highlighted the biological activity of imidazoquinolines:
- Inhibition Studies : A study focused on the synthesis and evaluation of substituted imidazoquinazolines demonstrated that specific substitutions enhanced α-glucosidase inhibition significantly. The most potent derivative exhibited an IC50 value of 12.44 μM, showcasing its potential as a therapeutic agent for managing type 2 diabetes mellitus .
- Cytotoxic Effects : Another investigation into quinazolinone-thiazole hybrids revealed that compounds A3 and A5 displayed the highest cytotoxicity against prostate and breast cancer cells with IC50 values around 10 μM, indicating their potential for further development as anticancer agents .
Q & A
(Basic) What are the key synthetic routes for 5-[(4-ethylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one, and what critical reaction conditions influence yield and purity?
The synthesis of this compound involves multi-step reactions, often starting with the formation of the imidazoquinazoline core. Key steps include:
- Sulfanyl Group Introduction : Thiolation via nucleophilic substitution or oxidative coupling, using reagents like thiourea or Lawesson’s reagent under inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Benzyl Substitution : The 4-ethylbenzyl group is typically introduced via alkylation or Mitsunobu reactions, requiring anhydrous conditions and catalysts like triethylamine or palladium-based complexes .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/methanol) ensures purity (>95%) .
Critical Conditions : Temperature control (60–80°C for thiolation), solvent polarity (DMF for solubility), and reaction time (12–24 hrs) significantly impact yield (40–60%) and byproduct formation .
(Basic) Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers analyze?
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons), δ 4.5–5.0 ppm (sulfanyl-CH₂), and δ 1.2–1.4 ppm (ethyl-CH₃) confirm substituent integration .
- ¹³C NMR : Signals near δ 160–170 ppm (carbonyl groups) and δ 35–45 ppm (sulfanyl-CH₂) validate the core structure .
- Mass Spectrometry (HRMS) : A molecular ion peak matching the exact mass (e.g., m/z 392.12 for C₂₀H₂₀N₄OS) confirms molecular formula .
- X-ray Crystallography : Resolves planar bicyclic systems and dihedral angles between the imidazoquinazoline and benzyl groups, critical for conformational analysis .
(Advanced) How can researchers design experiments to elucidate the structure-activity relationships (SAR) of this compound’s derivatives for targeted biological activity?
- Derivative Synthesis : Introduce substituents at the quinazoline C-6 or benzyl para-position (e.g., halogens, methoxy groups) to modulate steric/electronic effects .
- Biological Assays :
- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence polarization assays .
- Cellular Uptake : Measure cytotoxicity (IC₅₀) in cancer cell lines (e.g., HeLa) via MTT assays, comparing with structural analogs .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to ATP-binding pockets, correlating with experimental IC₅₀ values .
Example SAR Finding : Bulkier substituents (e.g., 4-bromobenzyl) reduce solubility but increase kinase inhibition by 20–30% compared to 4-ethyl derivatives .
(Advanced) What strategies can mitigate discrepancies in reported biological activity data across studies involving this compound?
- Standardize Assay Conditions :
- Use consistent cell lines (e.g., ATCC-certified) and passage numbers to minimize variability .
- Control solvent effects (e.g., DMSO concentration ≤0.1%) to avoid false negatives .
- Purity Validation : Employ HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity, as impurities (e.g., unreacted thiourea) can skew results .
- Structural Confirmation : Cross-validate active derivatives via X-ray crystallography to rule out isomer formation during synthesis .
(Advanced) How can computational methods predict interaction mechanisms between this compound and potential protein targets?
- Molecular Dynamics (MD) Simulations :
- Simulate ligand-protein complexes (e.g., with PDB: 1M17) for 100 ns to assess binding stability and hydrogen-bonding networks .
- Calculate binding free energies (MM-PBSA) to rank derivatives .
- Pharmacophore Modeling : Identify essential features (e.g., sulfanyl group as hydrogen bond acceptor) using Schrödinger’s Phase .
- ADMET Prediction : Use SwissADME to optimize logP (target: 2–3) and reduce hepatotoxicity risks .
Case Study : Docking revealed the sulfanyl group forms a critical π-sulfur interaction with EGFR’s L858R mutant, explaining 10-fold higher potency vs. wild-type .
(Advanced) What experimental approaches resolve contradictions in synthetic yields reported for this compound’s derivatives?
- Reaction Optimization :
- Use design of experiments (DoE) to test variables (temperature, catalyst loading) and identify optimal conditions .
- Compare microwave-assisted vs. conventional heating: Microwave reduces reaction time by 50% and improves yield by 15% .
- Byproduct Analysis : LC-MS to detect intermediates (e.g., oxidized sulfonyl derivatives) that reduce yield .
Example : Substituting thiourea with sodium hydrosulfide minimized disulfide byproducts, increasing yield from 40% to 65% .
(Basic) What are the recommended storage conditions to ensure compound stability for long-term studies?
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the sulfanyl group .
- Stability Monitoring : Conduct periodic HPLC analysis (every 6 months) to detect degradation (e.g., quinazoline ring oxidation) .
(Advanced) How can researchers validate the compound’s mechanism of action in complex biological systems?
- Pull-Down Assays : Use biotinylated derivatives to isolate target proteins from cell lysates, followed by LC-MS/MS identification .
- CRISPR Knockout : Generate target gene (e.g., EGFR)-KO cell lines; loss of compound efficacy confirms on-target activity .
- In Vivo Imaging : Radiolabel the compound with ¹¹C for PET imaging to track biodistribution in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
